molecular formula C11H15Cl2NO2 B8179141 N-Methyl-4-chloro-L-phenylalanine methyl ester HCl

N-Methyl-4-chloro-L-phenylalanine methyl ester HCl

Cat. No.: B8179141
M. Wt: 264.14 g/mol
InChI Key: MNBUCKXVLORTGC-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-chloro-L-phenylalanine methyl ester hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is a derivative of phenylalanine, an essential amino acid, and features a methyl ester and a chlorine atom attached to the phenyl ring. The hydrochloride form enhances its solubility in water, making it more accessible for biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-chloro-L-phenylalanine methyl ester hydrochloride typically involves the esterification of N-Methyl-4-chloro-L-phenylalanine. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature, which yields the methyl ester hydrochloride in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-chloro-L-phenylalanine methyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 4-chloro-L-phenylalanine or its corresponding carboxylic acid.

    Reduction: Formation of N-Methyl-4-chloro-L-phenylalanine alcohol.

    Substitution: Formation of various substituted phenylalanine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-4-chloro-L-phenylalanine methyl ester hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Studied for its effects on enzyme activity and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The primary mechanism of action of N-Methyl-4-chloro-L-phenylalanine methyl ester hydrochloride involves its role as a reversible inhibitor of tryptophan hydroxylase, an enzyme crucial for serotonin synthesis . By inhibiting this enzyme, the compound reduces serotonin levels in the brain, which can affect various physiological and neurological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-DL-phenylalanine methyl ester hydrochloride
  • 4-Nitrophenylalanine methyl ester hydrochloride
  • L-Phenylalanine methyl ester

Uniqueness

N-Methyl-4-chloro-L-phenylalanine methyl ester hydrochloride is unique due to its specific substitution pattern and its ability to cross the blood-brain barrier more effectively than some of its analogs . This makes it particularly valuable in neurological studies and potential therapeutic applications.

Properties

IUPAC Name

methyl (2S)-3-(4-chlorophenyl)-2-(methylamino)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c1-13-10(11(14)15-2)7-8-3-5-9(12)6-4-8;/h3-6,10,13H,7H2,1-2H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBUCKXVLORTGC-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)Cl)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CC=C(C=C1)Cl)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.